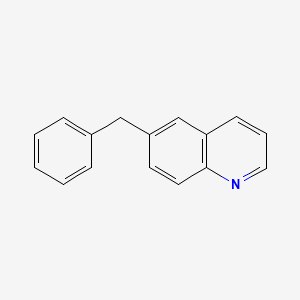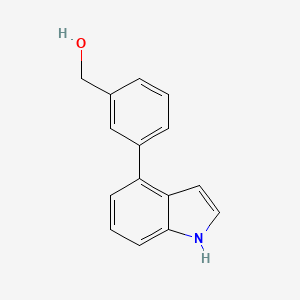
3-(Cyclopropylmethoxy)-5-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopropylmethoxy)-5-methoxybenzoic acid is an organic compound with a unique structure that includes a cyclopropylmethoxy group and a methoxy group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-5-methoxybenzoic acid typically involves multiple steps. One common method starts with the alkylation of 3-hydroxy-4-halogenated benzaldehyde to obtain an intermediate compound. This intermediate is then subjected to hydroxylation, followed by another alkylation step. Finally, the compound undergoes oxidation to yield this compound .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. The use of sodium hydroxide as an alkali in the final step of the synthesis has been shown to be more economical and efficient compared to other bases like sodium hydride or potassium tert-butoxide .
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclopropylmethoxy)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction is crucial in the final step of its synthesis.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common Reagents and Conditions
Oxidation: Sodium chlorite and sulfamic acid in acetonitrile are commonly used for the oxidation step.
Substitution: Palladium-catalyzed Suzuki-Miyaura coupling reactions are often employed, utilizing boronic acids as reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the carboxylic acid form, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
3-(Cyclopropylmethoxy)-5-methoxybenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting pulmonary diseases.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, especially through Suzuki-Miyaura coupling reactions.
Biological Studies: Research has shown its potential in inhibiting epithelial-mesenchymal transformation, which is relevant in the study of pulmonary fibrosis.
Mecanismo De Acción
The mechanism of action of 3-(Cyclopropylmethoxy)-5-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the phosphorylation of Smad2/3 proteins, which are involved in the TGF-β1 signaling pathway. This inhibition reduces the expression of proteins like α-SMA, vimentin, and collagen I, thereby attenuating epithelial-mesenchymal transformation and fibrosis .
Comparación Con Compuestos Similares
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound is structurally similar and has been studied for its effects on pulmonary fibrosis.
(3-(Cyclopropylmethoxy)phenyl)boronic acid: Used in similar organic synthesis applications, particularly in Suzuki-Miyaura coupling reactions.
Uniqueness
3-(Cyclopropylmethoxy)-5-methoxybenzoic acid stands out due to its specific substitution pattern on the benzene ring, which imparts unique chemical properties and reactivity. Its ability to inhibit specific signaling pathways makes it a valuable compound in medicinal research.
Propiedades
Fórmula molecular |
C12H14O4 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
3-(cyclopropylmethoxy)-5-methoxybenzoic acid |
InChI |
InChI=1S/C12H14O4/c1-15-10-4-9(12(13)14)5-11(6-10)16-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3,(H,13,14) |
Clave InChI |
QFAAOGXRGOXNEQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C(=O)O)OCC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile](/img/structure/B11884466.png)
![Methyl 5H-indeno[1,2-B]pyridine-5-carboxylate](/img/structure/B11884473.png)

![2-amino-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11884479.png)






![Methyl 7-methoxybenzo[b]thiophene-5-carboxylate](/img/structure/B11884518.png)

